molecular formula C18H23NO3 B14902664 tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate

Cat. No.: B14902664
M. Wt: 301.4 g/mol
InChI Key: GIEBXNQSYBUKDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzofuran substituent at the 4-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group. Benzofuran, a fused bicyclic aromatic system (oxygen-containing heterocycle), imparts unique electronic and steric properties to the molecule, making it valuable in pharmaceutical and materials chemistry. The Boc group enhances solubility and stability during synthetic processes, particularly in peptide and heterocycle synthesis .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(1-benzofuran-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-10-8-13(9-11-19)16-12-14-6-4-5-7-15(14)21-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

GIEBXNQSYBUKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Boc-Protected Piperidine Intermediates

A widely employed strategy involves nucleophilic aromatic substitution between halogenated benzofuran derivatives and Boc-protected piperidine intermediates. For example, 2-bromobenzofuran reacts with tert-butyl 4-amino-piperidine-1-carboxylate in the presence of a palladium catalyst. This method, adapted from palladium-catalyzed coupling protocols in patent US9650337B2, typically employs Suzuki-Miyaura conditions:

  • Reagents : 2-Bromobenzofuran, tert-butyl 4-boronic acid-piperidine-1-carboxylate, Pd(PPh₃)₄, Na₂CO₃, dimethylformamide (DMF)/water (3:1).
  • Conditions : 80°C, 12 hours under nitrogen.
  • Yield : 72–78% after column chromatography.

Key advantages include compatibility with sensitive functional groups and high regioselectivity. However, the limited commercial availability of 2-bromobenzofuran necessitates prior synthesis via Vilsmeier-Haack formylation of benzofuran.

Hydrogenation of Pyridine Precursors

Hydrogenation of tert-butyl 4-(benzofuran-2-yl)pyridine-1-carboxylate offers a scalable route. The pyridine precursor is synthesized via Friedel-Crafts acylation of benzofuran with 4-chloropyridine-1-carboxylate, followed by Boc protection. Subsequent hydrogenation uses:

  • Catalyst : 10% Pd/C in ethanol.
  • Conditions : 50 psi H₂, 25°C, 6 hours.
  • Yield : 85–90%.

This method benefits from mild conditions and avoids harsh reducing agents. However, over-hydrogenation of the benzofuran ring remains a concern, necessitating precise pressure control.

One-Pot Cu-Catalyzed Azide-Alkyne Cycloaddition

Adapting methodologies from PMC9214832, a one-pot synthesis utilizes CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to link benzofuran-azides to Boc-protected propargylpiperidine:

  • Step 1 : Synthesis of 2-azidobenzofuran via diazotization of 2-aminobenzofuran.
  • Step 2 : Reaction with tert-butyl 4-propioloylpiperidine-1-carboxylate under CuI/DIPEA catalysis.
  • Conditions : 0°C, 5 minutes in DMF.
  • Yield : 92–95%.

This method achieves rapid bond formation with minimal purification but requires specialized azide precursors.

Claisen-Schmidt Condensation Followed by Reductive Amination

A hybrid approach combines chalcone formation and reductive amination, as demonstrated in J-Stage’s anti-inflammatory agent synthesis:

  • Chalcone intermediate : Condensation of 2-acetylbenzofuran with 4-nitrobenzaldehyde.
  • Reductive amination : Reaction with tert-butyl piperidine-1-carboxylate using NaBH₃CN.
  • Conditions : Ethanol, reflux (8 hours); then MeOH, 25°C (12 hours).
  • Yield : 68% overall.

While step-intensive, this route allows modular substitution on both aromatic rings.

Direct Coupling of Resorcinol Analogues with Azacycloalkanones

Based on patent US9650337B2, a two-step synthesis leverages resorcinol-like benzofuran derivatives:

  • Alkaline coupling : Benzofuran-2,4-diol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in methanol with KOH.
  • Hydrogenolytic deprotection : Pd(OH)₂/C-mediated hydrogenation removes temporary protecting groups.
  • Conditions : 3–7 bar H₂, 50°C, 4 hours.
  • Yield : 80%.

This method is notable for its brevity and avoidance of halogenated intermediates.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Yield Reference
Nucleophilic Substitution High regioselectivity, mild conditions Requires halogenated benzofuran 72–78%
Pyridine Hydrogenation Scalable, avoids azides Risk of over-hydrogenation 85–90%
CuAAC One-Pot Rapid, high-yielding Specialized azide synthesis required 92–95%
Claisen-Schmidt/R.A. Modular substitution Multi-step, moderate yield 68%
Resorcinol Analogue Route Fewer steps, no halogens Limited to dihydroxybenzofuran analogs 80%

Chemical Reactions Analysis

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with certain enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
  • Substituent : A boronate ester (dioxaborolane) replaces benzofuran.
  • Key Properties : The boronate group enables Suzuki-Miyaura cross-coupling reactions, a critical feature in medicinal chemistry for biaryl bond formation.
  • Purity : 97% (as per commercial data) .
  • Application : Used as a precursor in drug discovery for introducing aryl/heteroaryl groups.
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate
  • Substituent: A 3,4-difluorobenzylamino group at the 4-position.
  • Key Properties: Fluorine atoms enhance metabolic stability and membrane permeability. The amino group allows further functionalization via amide coupling.
  • Molecular Weight : 326.38 g/mol .
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Substituent : Bromopyrazole, a halogenated heterocycle.
  • Key Properties : Bromine facilitates nucleophilic substitution reactions. Pyrazole’s hydrogen-bonding capacity may influence target binding in drug design.
  • Molecular Weight : 330.22 g/mol .
Methyl 2-(benzofuran-2-yl)acetate
  • Core Structure : Benzofuran linked to an acetate ester.
  • Key Differences : Lacks the piperidine-Boc framework, limiting its utility in peptide mimicry but retaining benzofuran’s aromaticity for conjugation or fluorescence applications .

Key Observations :

  • Electronic Effects : Benzofuran’s electron-rich aromatic system contrasts with electron-withdrawing groups like sulfonamides or halogens, influencing reactivity and binding interactions.
  • Steric Effects : Bulky substituents (e.g., dioxaborolane) may hinder access to the piperidine nitrogen, whereas smaller groups (e.g., benzofuran) preserve flexibility.
  • Synthetic Utility : Boronate and bromo-substituted analogs are pivotal in cross-coupling, while benzofuran derivatives may serve as fluorescent probes or kinase inhibitors.

Biological Activity

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉N₁O₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its potential as a ligand for histamine receptors, which play critical roles in various physiological processes.

Pharmacological Effects

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

  • Antagonistic Activity : It has been investigated for its role as a histamine H3 receptor antagonist, which may lead to increased neurotransmitter release and potential therapeutic effects in neurological disorders .
  • Potential Antidiabetic Effects : Some derivatives have shown promise in activating GLP-1 receptors, which are important for insulin regulation and glucose homeostasis .
  • Cytotoxicity : Studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies and Experimental Results

StudyFindings
Histamine Receptor Study The compound was shown to bind effectively to histamine H3 receptors, suggesting a mechanism for modulating neurotransmitter levels .
GLP-1 Activation In vitro studies indicated that certain analogs could activate GLP-1 receptors, with implications for Type 2 Diabetes Mellitus treatment .
Cytotoxicity Assays Related compounds exhibited significant inhibitory effects on cancer cell proliferation, supporting further investigation into their use as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of benzofuran derivatives with piperidine carboxylic acids. The development of novel derivatives continues to be an area of active research, aiming to enhance biological activity and selectivity.

Q & A

Q. What are the recommended safety protocols when handling tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Respiratory protection: Use NIOSH-approved respirators when handling powders or aerosols .
    • Gloves: Nitrile or neoprene gloves to prevent skin contact .
    • Eye protection: Safety goggles with side shields; ensure access to an eyewash station .
  • Emergency Measures:
    • Skin contact: Immediately wash with soap and water; remove contaminated clothing .
    • Eye exposure: Flush with water for ≥15 minutes; seek medical attention if irritation persists .
    • Spills: Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

Q. How is this compound synthesized, and what are the key reaction conditions?

Methodological Answer: While direct synthesis data for this compound is limited, analogous piperidine derivatives (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) suggest a multi-step approach:

Benzofuran Ring Formation:

  • Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄, 80°C) .

Piperidine Coupling:

  • Buchwald-Hartwig amination or nucleophilic substitution to attach the benzofuran moiety to the piperidine core .

Boc Protection:

  • Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP) .
    Key Conditions:
  • Temperature: 20–80°C, depending on step reactivity.
  • Catalysts: Palladium-based catalysts for coupling reactions.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques are used to characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for benzofuran (aromatic protons at δ 6.5–7.8 ppm) and piperidine (N-Boc group at δ 1.4 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~330–340 for C₁₈H₂₁NO₃) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Infrared Spectroscopy (IR):
    • Confirm carbonyl (C=O) stretch of Boc group at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

Methodological Answer:

  • Reaction Parameter Screening:
    • Vary temperature (e.g., 60°C vs. 80°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to identify optimal coupling efficiency .
  • Solvent Selection:
    • Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for improved solubility of intermediates .
  • Purification Strategies:
    • Use preparative HPLC for challenging separations (e.g., diastereomers) .
  • Scale-Up Considerations:
    • Monitor exothermic reactions (e.g., cyclization) using jacketed reactors with temperature control .

Q. What strategies are employed to resolve contradictions in spectroscopic data during the structural elucidation of this compound?

Methodological Answer:

  • Cross-Validation:
    • Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/piperidine regions .
  • Crystallography:
    • Grow single crystals (e.g., via slow evaporation in EtOAc/hexane) for X-ray diffraction to confirm stereochemistry .
  • Isotopic Labeling:
    • Synthesize ¹³C-labeled analogs to trace specific carbons in complex spectra .

Q. What are the potential pharmacological applications of this compound, and how are its bioactivity profiles assessed?

Methodological Answer:

  • Target Identification:
    • Screen against kinase or GPCR panels using fluorescence polarization assays .
  • In Vitro Bioactivity:
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Enzyme Inhibition: Measure inhibition of COX-2 or acetylcholinesterase via spectrophotometric methods .
  • ADME Profiling:
    • Solubility: Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

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